molecular formula C5H3ClN2O4S B1455713 2-Nitropyridine-3-sulfonyl chloride CAS No. 1354961-20-8

2-Nitropyridine-3-sulfonyl chloride

Cat. No. B1455713
CAS RN: 1354961-20-8
M. Wt: 222.61 g/mol
InChI Key: FOINOHBVVDEHID-UHFFFAOYSA-N
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Description

2-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol .


Chemical Reactions Analysis

While the specific chemical reactions involving 2-Nitropyridine-3-sulfonyl chloride are not detailed in the search results, a related compound, 3-nitropyridine, has been studied . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Nitropyridine-3-sulfonyl chloride is used as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals due to their diverse biological activities .

Preparation of N-Substituted Sulfonic Acids and Sulfonyl Amides

This chemical serves as a synthon for the preparation of N-substituted sulfonic acids and sulfonyl amides. These derivatives have applications ranging from pharmaceuticals to plant growth regulators and herbicides .

Development of Biologically Active Compounds

Researchers utilize 2-Nitropyridine-3-sulfonyl chloride to create new compounds with potential biological activity. This is part of the ongoing search for new therapeutic agents .

Vicarious Nucleophilic Substitution Reactions

The compound is involved in vicarious nucleophilic substitution reactions, which is a method used to introduce functional groups into aromatic compounds. This is particularly useful in medicinal chemistry for modifying the structure of drug molecules .

Synthesis of Disubstituted Pyridines

It is involved in the synthesis of disubstituted pyridines, which are important intermediates in the production of various agrochemicals and pharmaceuticals.

Analytical Chemistry Applications

2-Nitropyridine-3-sulfonyl chloride can be used in analytical chemistry for the preparation of reagents and in the development of new analytical methods .

Material Science Research

In material science, this compound can be used to modify surfaces or create new materials with specific properties, such as enhanced conductivity or reactivity .

Chemical Synthesis Optimization

The compound is also used in the optimization of chemical synthesis processes. By understanding its reactivity and interactions, chemists can develop more efficient and sustainable synthetic routes .

Safety and Hazards

The safety data sheet for 2-Nitropyridine-3-sulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .

properties

IUPAC Name

2-nitropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOINOHBVVDEHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitropyridine-3-sulfonyl chloride

CAS RN

1354961-20-8
Record name 2-nitropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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